Metronidazole Benzoate

Description

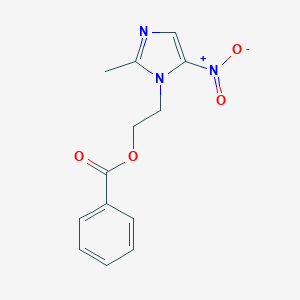

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUCCLJJOWSASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86589-27-7 (monohydrate) | |

| Record name | Metronidazole benzoate [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60157221 | |

| Record name | Metronidazole benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13182-89-3 | |

| Record name | Metronidazole benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole benzoate [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metronidazole benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitro-1H-imidazole-1-ethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRONIDAZOLE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A355C835XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metronidazole Benzoate Against Anaerobic Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole is a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[1][2] Its benzoate ester, metronidazole benzoate, serves as a prodrug that, upon oral administration, is hydrolyzed in the body to release the active metronidazole moiety.[3] The remarkable efficacy and specificity of metronidazole stem from its unique mechanism of action, which is contingent upon the distinct metabolic environment of anaerobic organisms. This technical guide provides a detailed exploration of the molecular processes underlying the antimicrobial activity of metronidazole, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core mechanisms.

The Core Mechanism of Action

The bactericidal effect of metronidazole against anaerobic bacteria is a multi-step process that begins with cellular uptake and culminates in catastrophic DNA damage.[4] The drug's selectivity for anaerobes is a critical feature of its mechanism.[5]

Cellular Uptake

Metronidazole is a small, uncharged molecule at physiological pH, allowing it to readily penetrate microbial cell membranes via passive diffusion.[3][4] This initial step is non-specific and occurs in both anaerobic and aerobic bacteria.

Selective Reductive Activation

The key to metronidazole's selective toxicity lies in its activation, which is exclusively and efficiently carried out within organisms possessing a low redox potential.[6][7] Metronidazole is a prodrug that is inactive until its 5-nitro group is chemically reduced.[5][8]

This reduction is catalyzed by components of the anaerobic electron transport chain.[7] Key enzymes and proteins involved include:

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR): In many anaerobic bacteria, PFOR is a primary enzyme in pyruvate metabolism. It catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to an electron acceptor.[9]

-

Ferredoxin and Flavodoxin: These are small, iron-sulfur or flavin-containing proteins with exceptionally low redox potentials.[7][9] They accept electrons from PFOR and subsequently donate them to the nitro group of metronidazole, a process that is highly efficient in the anaerobic environment.[9][10]

-

Other Nitroreductases: In some microaerophilic organisms like Helicobacter pylori, specific oxygen-insensitive nitroreductases, such as the one encoded by the rdxA gene, are primarily responsible for metronidazole activation.[11][12] Additionally, enzymes like thioredoxin reductase have been shown to possess nitroreductase activity capable of activating the drug.[13]

In contrast, aerobic and facultative anaerobic bacteria in the presence of oxygen lack these low-potential electron transport systems.[5] Oxygen, having a higher affinity for electrons, effectively outcompetes metronidazole, preventing its reduction and activation.[14]

Generation of Cytotoxic Intermediates

The single-electron reduction of metronidazole's nitro group transforms the prodrug into a highly reactive, short-lived nitro radical anion.[6][14] This radical can undergo further reduction to generate other cytotoxic intermediates, including nitroso radicals and hydroxylamine derivatives.[5][14] These reactive species are the ultimate effectors of the drug's bactericidal action.

Molecular Targeting and Cytotoxicity

The cytotoxic intermediates generated from metronidazole's activation interact with and damage critical cellular macromolecules, primarily DNA.[7] This interaction leads to:

-

DNA Strand Breakage: The reactive radicals cause breaks in the phosphodiester backbone of the DNA.[5][15]

-

Helix Destabilization: The damage disrupts the helical structure of the DNA molecule.[3][16]

-

Inhibition of Nucleic Acid Synthesis: The compromised DNA can no longer serve as a template for replication or transcription, leading to a complete shutdown of nucleic acid synthesis and, ultimately, cell death.[3][5][6]

The bactericidal effect is rapid and directly proportional to the drug concentration.[4] While DNA is the primary target, the reactive intermediates can also form adducts with proteins and other vital macromolecules, contributing to the overall cytotoxicity.[9]

Quantitative Data Summary

The efficacy of metronidazole is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

| Anaerobic Pathogen | Metronidazole MIC Range (µg/mL) | Citation(s) |

| Bacteroides fragilis group | 0.25 - 2.0 | [1] |

| Clostridium difficile | 0.125 - 1.0 | [1] |

| Clostridium perfringens | 0.5 - 4.0 | [4] |

| Prevotella spp. | ≤ 0.06 - 4.0 | [8] |

| Fusobacterium spp. | ≤ 0.125 - 0.5 | [8] |

| Helicobacter pylori (susceptible) | ≤ 8.0 | [17][18] |

| Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Metronidazole against common anaerobic bacteria. Note that resistance can lead to significantly higher MIC values. |

Key Experimental Protocols

The elucidation of metronidazole's mechanism of action relies on several key experimental techniques. Detailed below are the methodologies for assessing bacterial susceptibility and drug-induced DNA damage.

Protocol for Determining Minimum Inhibitory Concentration (MIC): Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[19]

1. Preparation of Metronidazole Plates:

-

A stock solution of metronidazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide).[19]

-

Serial twofold dilutions of the stock solution are made.

-

Each dilution is added to molten Mueller-Hinton agar (or another appropriate growth medium) to achieve final desired concentrations (e.g., 0.032 to 256 µg/mL).[19]

-

The agar is poured into sterile petri dishes and allowed to solidify. A control plate with no drug is also prepared.

2. Inoculum Preparation:

-

Bacterial colonies from a fresh culture are suspended in sterile saline or broth.

-

The suspension is adjusted to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

3. Inoculation and Incubation:

-

A standardized volume (e.g., 2-5 µL) of the adjusted bacterial inoculum is spotted onto the surface of each metronidazole-containing plate and the control plate.[19]

-

The plates are allowed to dry before being inverted.

-

Incubation is carried out under strict anaerobic conditions (or microaerobic for H. pylori) at 37°C for 48-72 hours.[17][19]

4. Interpretation:

-

The MIC is recorded as the lowest concentration of metronidazole that completely inhibits visible bacterial growth on the agar.

Protocol for Assessing DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[20][21]

1. Cell Preparation and Treatment:

-

A suspension of bacterial cells is prepared.

-

The cells are treated with varying concentrations of metronidazole for a defined period under anaerobic conditions. A negative control (no drug) is included.

2. Embedding Cells in Agarose:

-

The treated cells are mixed with low-melting-point agarose.

-

This mixture is layered onto a microscope slide pre-coated with normal-melting-point agarose. A coverslip is applied, and the slide is cooled to solidify the gel.

3. Cell Lysis:

-

The coverslip is removed, and the slide is immersed in a cold lysis buffer (containing detergent and high salt) to dissolve cellular and nuclear membranes, leaving behind the DNA as a "nucleoid."

4. DNA Unwinding and Electrophoresis:

-

To detect single-strand breaks, the slides are placed in a horizontal electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.[22]

-

A low voltage is applied, causing the negatively charged DNA to migrate towards the anode.

5. Visualization and Analysis:

-

The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or ethidium bromide).

-

Under a fluorescence microscope, undamaged DNA remains as a compact head (the "comet head"), while fragmented DNA migrates out, forming a "comet tail."

-

Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail and the tail length. A significant increase in tail formation in treated cells compared to controls indicates drug-induced DNA damage.[20]

Visualizing the Mechanism and Methodologies

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in metronidazole's action.

Caption: Metronidazole activation pathway in an anaerobic bacterium.

Caption: Experimental workflow for MIC determination via agar dilution.

Caption: Logical flow diagram of metronidazole's selective toxicity.

Conclusion

The mechanism of action of metronidazole is a paradigm of targeted antimicrobial therapy. Its efficacy is intrinsically linked to the unique physiology of anaerobic bacteria, specifically their low-redox-potential electron transport pathways. By acting as a prodrug that is selectively activated to form DNA-damaging radicals within these target organisms, metronidazole achieves potent bactericidal activity with minimal toxicity to the host's aerobic cells. A thorough understanding of this mechanism, supported by robust experimental methodologies, is essential for its continued effective clinical use and for the development of novel antimicrobial agents targeting anaerobic pathogens.

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]

- 9. journals.asm.org [journals.asm.org]

- 10. youtube.com [youtube.com]

- 11. Role of NADPH-insensitive nitroreductase gene to metronidazole resistance of Helicobacter pylori strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Metronidazole: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Assessment of Metronidazole Susceptibility in Helicobacter pylori: Statistical Validation and Error Rate Analysis of Breakpoints Determined by the Disk Diffusion Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.5. Antibiotic Susceptibility Test [bio-protocol.org]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Metronidazole Benzoate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of metronidazole benzoate, a widely used prodrug of the antibacterial and antiprotozoal agent metronidazole. Designed for professionals in research and drug development, this document synthesizes critical data into a structured format, offering detailed experimental protocols and visual workflows to support laboratory investigation and formulation development.

Core Physicochemical Properties

This compound is the benzoate ester of metronidazole, developed to mask the bitter taste of the parent drug, thereby improving palatability, especially in pediatric formulations.[1] It is hydrolyzed in the gastrointestinal tract to release metronidazole, which is then absorbed into the systemic circulation.[1][2] Understanding its physicochemical characteristics is paramount for formulation design, quality control, and ensuring therapeutic efficacy.

General Characteristics

This compound is a white or slightly yellowish crystalline powder or flakes.[1][3]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound compiled from various sources.

Table 1: Solubility Profile of this compound

| Solvent System | Solubility Description | Quantitative Value (if available) | Reference(s) |

| Water | Practically insoluble/Sparingly soluble | ~0.1 mg/mL at 25°C; 0.2 mg/mL | [1][3][4][5][6] |

| 0.01 M Hydrochloric Acid | - | 0.4 mg/mL | [5] |

| 0.05 M Phosphate Buffer (pH 6.8) | - | 0.2 mg/mL | [5] |

| DMSO:PBS (pH 7.2) (1:6 solution) | Sparingly soluble | ~0.14 mg/mL | [7] |

| Dichloromethane (Methylene Chloride) | Freely soluble | - | [1][3][6] |

| Acetone | Soluble | - | [1][3][6] |

| Chloroform | Soluble | - | [8] |

| Ethanol (~750 g/l) | Slightly soluble | ~1 mg/mL | [3][6][7] |

| Ether | Very slightly soluble | - | [3] |

| DMSO | Soluble | ~30 mg/mL | [7] |

| Dimethylformamide (DMF) | Soluble | ~30 mg/mL | [7] |

| Methanol | Soluble | - | [8] |

Table 2: Thermal and Other Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 99 - 102 °C | [1][6][8] |

| pKa (Strongest Basic) | 3.27 | [9][10] |

| LogP (Predicted) | 1.71 - 2.04 | [10][11] |

| Molecular Weight | 275.26 g/mol | [8][11] |

| Molecular Formula | C₁₃H₁₃N₃O₄ | [6][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for key experimental procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in an aqueous medium.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., purified water, buffer of specific pH) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

This method is used to quantify this compound and monitor its stability by separating it from potential degradation products.[4][5]

Chromatographic Conditions (Example): [5]

-

Column: Waters Symmetry C8, 5 µm packing, 4.6 mm x 250 mm

-

Mobile Phase: Acetonitrile and 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v)

-

Flow Rate: 2.0 mL/min (Isocratic elution)

-

Detection: UV at 271 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in the mobile phase. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: For stability studies, subject the this compound sample to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[12][13] At specified time points, withdraw a sample, dilute it with the mobile phase to a suitable concentration, and filter it through a 0.45 µm filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to the standards. The appearance of new peaks indicates degradation products.

Dissolution Testing for Solid Oral Dosage Forms (USP Apparatus 2 - Paddle Method)

This protocol is adapted for suspensions and can be used to evaluate the in vitro release of this compound.[14]

Methodology:

-

Dissolution Medium: Prepare 900 mL of 0.1 N hydrochloric acid and place it in the dissolution vessel.[14] Maintain the temperature at 37 ± 0.5 °C.

-

Apparatus Setup: Use USP Apparatus 2 (paddle) and set the rotation speed to 100 rpm.[14]

-

Sample Introduction: Introduce a accurately measured quantity of the this compound suspension into the dissolution medium.

-

Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).[14] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Sample Preparation: Filter the collected samples immediately through a suitable filter (e.g., 0.45 µm).

-

Quantification: Determine the concentration of dissolved this compound in each sample using UV-Vis spectrophotometry at a wavelength of 242 nm or a validated HPLC method.[14]

-

Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical interplay of physicochemical properties.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Stability-Indicating HPLC Assay.

Caption: Impact of Physicochemical Properties on Drug Development.

Polymorphism and Stability

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration for this compound. Different polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability, which can impact the bioavailability and therapeutic efficacy of the drug product. Recent studies have reported on the existence of polymorphic cocrystals of this compound with coformers like salicylic acid and fumaric acid.[15][16] The investigation of polymorphism is crucial during drug development to ensure consistent product quality and performance.[15] Techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and single-crystal X-ray diffraction are employed to characterize different polymorphic forms.[15][16]

Stability Profile

The chemical stability of this compound is essential for ensuring its safety and efficacy throughout its shelf life.

-

pH-Dependent Stability: this compound shows maximum stability at a pH of 4.0.[2] It is significantly degraded under alkaline conditions, with milder degradation observed in acidic and neutral conditions.[12][13] The ester did not show significant hydrolysis to metronidazole after 8 hours in simulated gastric fluid and 5 hours in simulated intestinal fluid.[4]

-

Thermal and Photostability: The drug is reported to be stable against dry heat.[12][13] However, it is affected by direct sunlight, and photodecomposition is influenced by the medium (acidic vs. basic) and drug concentration.[17]

-

Formulation Stability: In suspension formulations, this compound has been shown to be stable for at least 90 days at room temperature in vehicles like Ora-Plus and a mixture of Ora-Plus and Ora-Sweet.[4] Another study showed stability for at least one year at ambient conditions when formulated in SyrSpend SF.[18]

This guide provides a foundational understanding of the physicochemical properties of this compound. For further in-depth analysis, researchers are encouraged to consult the cited literature.

References

- 1. kimyagaran.com [kimyagaran.com]

- 2. tandfonline.com [tandfonline.com]

- 3. digicollections.net [digicollections.net]

- 4. Stability of this compound in suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A stability-indicating HPLC assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | 13182-89-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. uspharmacist.com [uspharmacist.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound | C13H13N3O4 | CID 83213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Development and validation of a stability-indicating assay method for determination of this compound in bulk: Spectroscopic approach | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Polymorphism in cocrystals of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. Polymorphism in cocrystals of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. Photothermal Stability of this compound [repository.sustech.edu]

- 18. arlok.com [arlok.com]

An In-Depth Technical Guide to the Antimicrobial Spectrum of Metronidazole Benzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metronidazole benzoate serves as a prodrug to the widely utilized antimicrobial agent, metronidazole. Its primary therapeutic value lies in its targeted activity against anaerobic bacteria and certain protozoa. This document provides a comprehensive technical overview of the antimicrobial spectrum of this compound, detailing its mechanism of action, quantitative susceptibility data for key pathogens, and the experimental protocols used for these determinations. The information herein is intended to support research and development efforts in the fields of antimicrobial drug discovery and clinical microbiology.

Mechanism of Action

This compound itself is biologically inactive. Following administration, it is hydrolyzed by esterases, primarily in the liver and gastrointestinal tract, to release its active form, metronidazole.[1] The selective toxicity of metronidazole against anaerobic organisms is a result of their unique metabolic pathways.

The mechanism unfolds in a multi-step process:

-

Cellular Uptake: As a small, uncharged molecule, metronidazole passively diffuses across the cell membranes of anaerobic microorganisms.[2]

-

Reductive Activation: Within the anaerobic environment of the cell, the 5-nitro group of metronidazole is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[3] This process is highly efficient in anaerobes and is largely absent in aerobic cells, which accounts for the drug's selective spectrum.

-

Formation of Cytotoxic Intermediates: The reduction of the nitro group generates short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[3]

-

Macromolecular Damage: These reactive intermediates interact with and induce damage to microbial DNA, causing a loss of helical structure and strand breakage.[4] This disruption of DNA replication and repair ultimately leads to cell death.

The following diagram illustrates the activation and mechanism of action of metronidazole.

Antimicrobial Spectrum and Quantitative Data

The antimicrobial activity of metronidazole is confined to obligate anaerobic bacteria and certain protozoal parasites. It is notably inactive against aerobic and facultative anaerobic bacteria.

Antibacterial Spectrum

Metronidazole exhibits potent bactericidal activity against a broad range of anaerobic Gram-negative and Gram-positive bacilli, as well as anaerobic cocci. It is particularly effective against the Bacteroides fragilis group, which is often resistant to other antimicrobial agents.

Table 1: In Vitro Activity of Metronidazole Against Common Anaerobic Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Gram-Negative Anaerobes | |||

| Bacteroides fragilis group | 2 | >256 | <0.015 - >256[5] |

| Bacteroides fragilis | 0.25 - 0.5 | 4 | 0.16 - 2.5[6][7] |

| Prevotella spp. | - | - | 0.06 - 8[8] |

| Fusobacterium spp. | - | - | - |

| Gram-Positive Anaerobes | |||

| Clostridium perfringens | - | - | - |

| Clostridium difficile | - | 0.5 | 0.06 - 2.0[8] |

| Peptostreptococcus spp. | - | - | - |

Note: MIC values can vary based on testing methodology and geographical location of isolates. The data presented is a summary from multiple sources.

Antiprotozoal Spectrum

Metronidazole is a first-line treatment for several common protozoal infections.

Table 2: In Vitro Activity of Metronidazole Against Protozoal Pathogens

| Organism | MIC (µg/mL) | IC₅₀ (µM) | Notes |

| Trichomonas vaginalis | 0.5 - 4.5[9] | - | Mean MIC of 1.50 µg/mL reported in one study.[9] Resistance is defined as MIC >2 mg/L.[2] |

| Giardia lamblia | ≤0.5 - 1 | 0.26 - 0.35 | Most isolates are highly susceptible.[10][11] |

| Entamoeba histolytica | 1 - 10[12] | 13.2 | Activity against trophozoite stage.[13] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of metronidazole relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for anaerobic bacteria.

Broth Microdilution Method

The broth microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of metronidazole is prepared and serially diluted in a suitable anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K₁) in a 96-well microtiter plate.

-

Inoculum Preparation: The anaerobic bacterial isolate to be tested is grown on an appropriate agar medium. A standardized suspension of the organism is prepared in broth to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of metronidazole that completely inhibits visible growth of the organism. A growth control (no antibiotic) and a sterility control (no inoculum) are included.

Agar Dilution Method

The agar dilution method is considered the reference method for anaerobic susceptibility testing by CLSI.

Protocol:

-

Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with laked sheep blood, hemin, and vitamin K₁) are prepared, each containing a specific concentration of metronidazole.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A multipoint inoculator is used to spot-inoculate the surface of each agar plate with the bacterial suspensions.

-

Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of metronidazole that prevents the growth of the organism, or allows for only a faint haze or a single colony.

The following diagram outlines a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

This compound, through its active metabolite metronidazole, remains a cornerstone for the treatment of infections caused by anaerobic bacteria and specific protozoa. Its efficacy is rooted in a unique mechanism of action that is selective for organisms with low-redox-potential metabolic pathways. A thorough understanding of its antimicrobial spectrum, supported by quantitative susceptibility data and standardized testing protocols, is essential for its appropriate clinical use and for the continued development of novel antimicrobial strategies. Ongoing surveillance of MIC trends is critical to monitor for the emergence of resistance and to ensure the continued effectiveness of this important therapeutic agent.

References

- 1. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. P05.14 Minimum inhibitory concentrations of metronidazole and tinidazole against trichomonas vaginalis | Sexually Transmitted Infections [sti.bmj.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Susceptibility of Trichomonas vaginalis strains to metronidazole: response to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Entamoeba histolytica: virulence potential and sensitivity to metronidazole and emetine of four isolates possessing nonpathogenic zymodemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Activity of Metronidazole Benzoate Against Protozoa

For Researchers, Scientists, and Drug Development Professionals

Metronidazole benzoate is a strategic prodrug of the widely utilized antiprotozoal and antibacterial agent, metronidazole. While metronidazole itself is effective against a range of anaerobic protozoa, its bitter taste can be a significant challenge, particularly in pediatric formulations. This compound, the benzoate ester of metronidazole, was developed to overcome this organoleptic issue. In vivo, it is hydrolyzed by esterases to release the active metronidazole moiety.

This technical guide provides a comprehensive overview of the in vitro activity of metronidazole, the active form of this compound, against key protozoan pathogens. Due to the nature of this compound as a prodrug with low aqueous solubility and its requirement for enzymatic cleavage to become active, direct in vitro antiprotozoal data for the benzoate ester is limited. The in vitro efficacy is a function of the active metronidazole. Therefore, this guide will focus on the in vitro activity and methodologies related to metronidazole.

Mechanism of Action

Metronidazole is a concentration-dependent bactericidal and protozoacidal agent. Its selective toxicity to anaerobic and microaerophilic organisms is due to its mechanism of action, which requires a low redox potential environment.

Caption: Mechanism of action of metronidazole in anaerobic protozoa.

Metronidazole, as a prodrug, enters the protozoan cell via passive diffusion.[1] Inside the anaerobic environment of the cell, the nitro group of metronidazole is reduced by proteins with low redox potentials, such as ferredoxin.[1] This reduction process, catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), generates short-lived, highly reactive nitro radical anions and other cytotoxic intermediates. These reactive molecules interact with the parasite's DNA, causing strand breakage and helical structure disruption.[1] The resulting DNA damage inhibits nucleic acid synthesis, ultimately leading to cell death.[1]

Quantitative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of metronidazole against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Lethal Concentration (MLC), and 50% Inhibitory Concentration (IC50). It is important to note that susceptibility can vary between different strains of the same species and can be influenced by the experimental conditions, particularly the oxygen concentration.

Table 1: In Vitro Activity of Metronidazole against Trichomonas vaginalis

| Strain(s) | Parameter | Aerobic Conditions (µg/mL) | Anaerobic Conditions (µg/mL) | Reference |

| 310 clinical isolates | Geometric Mean MLC (cured cases) | 24.1 | 1.6 | [2] |

| 310 clinical isolates | Geometric Mean MLC (resistant cases) | 195.5 | 5.05 | [2] |

| Not Specified | MLC associated with treatment failure | ≥ 50 | - | [3] |

| 20 clinical isolates | Mean MIC | 3.8 | 2.1 | [4] |

| 20 clinical isolates | Mean MLC | 3.2 | - | [4] |

| Not Specified | MLC | 50 (after 24h & 48h), 12.5 (after 72h & 96h) | - | [5] |

Table 2: In Vitro Activity of Metronidazole against Giardia lamblia

| Strain(s) | Parameter | Concentration (µg/mL) | Incubation Time | Reference |

| 10 clinical isolates | IC50 | 0.1 - 10 | 4 h | [6][7] |

| Not Specified | Immobilization Concentration (100%) | 1.6 - 50 | 24 h | [8] |

| Four isolates | IC50 | 0.78 - 1.56 | 24 h | [9] |

| Various isolates | MLC (Tolerant strains, microaerophilic) | 100 - >400 | 24 h | [9] |

| Trophozoites & Cysts | IC50 (Trophozoites) | 0.24 µmol/mL | Not Specified | [10] |

| Trophozoites & Cysts | IC50 (Cysts) | 0.44 µmol/mL | Not Specified | [10] |

Table 3: In Vitro Activity of Metronidazole against Entamoeba histolytica

| Strain(s) | Parameter | Concentration (µg/mL) | Incubation Time | Reference |

| HK9 and HM1 | Middle Effective Dose | 0.3 | 24 h | [4] |

| HM3 | Middle Effective Dose | 1 | 24 h | [4] |

| 15 clinical isolates | Mean IC50 | 13.2 µM | Not Specified | [2] |

| HM1:IMSS (reference) | IC50 | 9.5 µM | Not Specified | [2] |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible assessment of in vitro antiprotozoal activity. Below are generalized methodologies for key experiments.

In Vitro Susceptibility Testing of Protozoa

This workflow outlines the general steps for determining the MIC, MLC, or IC50 of a compound against a protozoan culture.

Caption: General workflow for in vitro antiprotozoal susceptibility testing.

1. Parasite Culture:

-

Trichomonas vaginalis : Trophozoites are typically cultured axenically in TYI-S-33 medium supplemented with 10% heat-inactivated bovine or horse serum. Cultures are incubated at 37°C.

-

Giardia lamblia : Trophozoites are grown in axenic culture using TYI-S-33 medium, often supplemented with bovine bile and serum, at 37°C.

-

Entamoeba histolytica : Trophozoites are cultured axenically in TYI-S-33 medium at 37°C.

2. Drug Preparation:

-

A stock solution of metronidazole is prepared by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), due to its limited water solubility.

-

Serial dilutions are then made in the appropriate culture medium to achieve the desired final concentrations for the assay.

3. Susceptibility Assay (Example using 96-well plates):

-

A standardized number of trophozoites (e.g., 1 x 10^4 to 5 x 10^4 cells/mL) are seeded into the wells of a 96-well microtiter plate.

-

The various dilutions of metronidazole are added to the wells. Control wells containing parasites with no drug and medium-only wells are also included.

-

The plates are incubated at 37°C for a specified period (e.g., 24, 48, or 72 hours) under anaerobic or microaerophilic conditions, which can be achieved using gas jars or anaerobic chambers.

4. Determination of Viability and Inhibition:

-

IC50 (50% Inhibitory Concentration): Parasite growth inhibition is often assessed using colorimetric methods like the MTT assay, where viable cells reduce a tetrazolium salt to a colored formazan product, or by direct counting of motile trophozoites using a hemocytometer. The IC50 is the concentration of the drug that inhibits parasite growth by 50% compared to the control.

-

MIC (Minimum Inhibitory Concentration): This is the lowest concentration of the drug that results in no visible parasite growth or motility after the incubation period, as determined by microscopy.

-

MLC (Minimum Lethal Concentration): To determine the MLC, an aliquot from each well showing no motile parasites (at and above the MIC) is subcultured into fresh, drug-free medium. The MLC is the lowest drug concentration from which parasites fail to regrow after subculturing.

Conclusion

This compound serves as a valuable prodrug of metronidazole, effectively masking its bitter taste. The in vitro antiprotozoal activity of this compound is predicated on its hydrolysis to the active compound, metronidazole. The data and protocols presented in this guide, therefore, focus on metronidazole as the pharmacologically active agent against key protozoan pathogens. For researchers and drug development professionals, understanding the distinct roles and properties of both the prodrug and the active metabolite is essential for the design of effective therapeutic strategies and the interpretation of in vitro and in vivo studies. Future research could explore the development of in vitro systems that more closely mimic the in vivo environment, including the presence of esterases, to directly assess the efficacy of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. [In vitro sensitivity of Entamoeba histolytica to metronidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Effects of Metronidazole and Albendazole on Giardia lamblia Isolated from Iranian Patients | Iranian Journal of Parasitology [ijpa.tums.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medrxiv.org [medrxiv.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Metronidazole Benzoate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metronidazole benzoate, a benzoate ester of the widely used antimicrobial agent metronidazole, serves as a crucial prodrug in various pharmaceutical formulations. Its synthesis masks the bitter taste of the parent compound, enhancing patient compliance, particularly in pediatric applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are presented, alongside visualizations of key experimental workflows and its metabolic activation pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Structure and Identification

This compound is the product of the formal condensation of benzoic acid with the hydroxyl group of metronidazole.[1] This esterification results in a molecule with distinct physicochemical properties compared to its parent compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate | [1] |

| Molecular Formula | C₁₃H₁₃N₃O₄ | [1] |

| CAS Number | 13182-89-3 | [1] |

| Molecular Weight | 275.26 g/mol | [1] |

| InChI | InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 | [1] |

| InChIKey | CUUCCLJJOWSASK-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)--INVALID-LINK--[O-] | [1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 99 - 102 °C | [2] |

| Solubility | Practically insoluble in water; freely soluble in methylene chloride; soluble in acetone; slightly soluble in alcohol. | [2] |

| pKa (Strongest Basic) | 3.27 | [3] |

| LogP | 1.71 | [3] |

| Appearance | White or slightly yellowish, crystalline powder or flakes. | [2] |

Mechanism of Action

This compound is a prodrug that is hydrolyzed in the body to release the active compound, metronidazole.[4] Therefore, its mechanism of action is that of metronidazole.

Metronidazole is effective against anaerobic bacteria and certain protozoa.[5] Its selective toxicity is due to the biochemical pathways present in these organisms. The mechanism involves the following key steps:

-

Cellular Uptake: Metronidazole, being a small and lipophilic molecule, passively diffuses across the cell membranes of anaerobic and microaerophilic microorganisms.[6]

-

Reductive Activation: Inside the microorganism, the nitro group of metronidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, which are characteristic of anaerobic metabolism.[6] This reduction is a critical activation step.

-

Formation of Cytotoxic Radicals: The reduction process generates short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[4]

-

DNA Damage: These reactive species interact with and damage the microbial DNA, leading to strand breaks and helical structure disruption.[7] This damage inhibits nucleic acid synthesis, ultimately causing cell death.[4]

Figure 1. Metabolic activation pathway of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of metronidazole with benzoyl chloride. The following is a representative protocol.

Figure 2. Experimental workflow for the synthesis of this compound.

Detailed Methodology: [8]

-

Reaction Setup: In a four-hole flask, dissolve a specific amount of metronidazole (e.g., 18.50 g) in a solvent system (e.g., 80 ml tributylamine and 80 ml toluene).

-

Heating and Cooling: Heat the mixture to 100 °C and stir for 1 hour. Then, cool the mixture to 60 °C.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (e.g., 16.70 g) to the reaction mixture.

-

Esterification: Stir the mixture and maintain the temperature for 4 hours to allow for esterification.

-

Work-up: After the reaction is complete, add cooled deionized water to the reaction product to dissolve any solid byproducts.

-

Crude Product Isolation: Cool the organic phase to induce recrystallization of the crude this compound.

-

Purification:

-

Dissolve the crude product in ethanol.

-

Add activated carbon to decolorize the solution.

-

Filter the solution while hot.

-

Cool the filtrate to allow for recrystallization of the purified product.

-

Filter the purified crystals.

-

-

Drying: Wash the crystals with a suitable solvent and dry them to obtain the final this compound product.

Characterization Methods

HPLC is a robust technique for the identification, quantification, and purity assessment of this compound.

References

- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 2. zsp.com.pk [zsp.com.pk]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 8. CN102875476B - Method for preparing this compound - Google Patents [patents.google.com]

Solubility Profile of Metronidazole Benzoate: An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of metronidazole benzoate, a key active pharmaceutical ingredient (API). This compound is the benzoate ester of metronidazole, utilized for its potent antiprotozoal and antibacterial properties.[1][2] A prodrug, it is designed to improve palatability compared to the bitter taste of metronidazole, hydrolyzing to its active form, metronidazole, after administration.[1][3] Understanding its solubility in various solvents is critical for the development of effective and stable pharmaceutical formulations. This document details its solubility in aqueous and organic solvents, outlines standard experimental protocols for solubility determination, and illustrates key processes through diagrams.

Physicochemical Properties

This compound is a white or slightly yellowish crystalline powder.[1][4] Its fundamental physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate | [4] |

| Molecular Formula | C₁₃H₁₃N₃O₄ | [2][5] |

| Molecular Weight | 275.3 g/mol | [2][5] |

| Appearance | White or slightly yellowish, crystalline powder or flakes | [1] |

| Melting Point | 99 - 102 °C | [1] |

Solubility Profile

The solubility of this compound is a critical factor influencing its formulation and bioavailability. As an ester, it exhibits significantly different solubility characteristics compared to its active metabolite, metronidazole. Generally, it is characterized by low aqueous solubility and higher solubility in various organic solvents.

Qualitative Solubility

Qualitative descriptors provide a general understanding of the substance's solubility in various media.

| Solvent | Solubility Description | Reference |

| Water | Practically insoluble | [1][4][6][7] |

| Dichloromethane / Methylene Chloride | Freely soluble | [1][4][6] |

| Acetone | Soluble | [1][4][6] |

| Ethanol / Alcohol | Slightly soluble | [1][4][6] |

| Ether | Very slightly soluble | [4] |

| Aqueous Buffers | Sparingly soluble | [5] |

Quantitative Solubility Data

Quantitative data offers precise measurements essential for formulation development. The following table summarizes available quantitative solubility data for this compound.

| Solvent System | Concentration | Reference |

| Ethanol | ~1 mg/mL | [5] |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [5] |

| Dimethylformamide (DMF) | ~30 mg/mL | [5] |

| DMSO:PBS (1:6 solution, pH 7.2) | ~0.14 mg/mL | [5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The Equilibrium Shake-Flask Method is the gold standard for determining the thermodynamic solubility of a compound due to its reliability.[8][9]

Principle

The shake-flask method involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[8][9] The concentration of the dissolved drug in the supernatant is then measured to determine the solubility.

Detailed Methodology: Shake-Flask Method

Materials & Equipment:

-

This compound (API, high purity)

-

Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Volumetric flasks, screw-capped vials

-

Orbital shaker with temperature control (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the chosen solvent. The excess solid is necessary to ensure a saturated solution is achieved.[8]

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[10] Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies can determine the minimum time required to reach equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles. Alternatively, centrifugation can be used to separate the solid phase before sampling the clear supernatant.

-

Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Determine the concentration of dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[11]

-

Calculation: The solubility is reported as the concentration of the API in the saturated solution (e.g., in mg/mL or mol/L).

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the Shake-Flask method for determining equilibrium solubility.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Mechanism of Action Signaling Pathway

This compound is a prodrug that requires in-vivo hydrolysis to its active form, metronidazole. The active drug then selectively targets anaerobic microbes.

Caption: Mechanism of action of this compound as a prodrug.

Conclusion

The solubility profile of this compound is characterized by its lipophilic nature, demonstrating poor solubility in aqueous media and significantly higher solubility in organic solvents like DMSO, DMF, and dichloromethane.[4][5] This profile is a direct consequence of its ester structure. The provided data and protocols, particularly the standardized shake-flask method, are essential for researchers and formulation scientists. A thorough understanding of these solubility characteristics is paramount for designing oral suspensions and other dosage forms that ensure stability and optimal bioavailability of the active metronidazole metabolite upon administration.

References

- 1. kimyagaran.com [kimyagaran.com]

- 2. This compound | C13H13N3O4 | CID 83213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | High-Purity Research Compound [benchchem.com]

- 4. digicollections.net [digicollections.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. eurotradesl.com [eurotradesl.com]

- 7. chemmethod.com [chemmethod.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-depth Technical Guide on the Metabolic Pathway of Metronidazole Benzoate in Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metronidazole benzoate serves as a prodrug of the widely used antimicrobial agent, metronidazole.[1][2][3] Its primary advantage lies in its improved palatability, making it a suitable option for oral formulations, particularly for pediatric use. The in vivo efficacy of this compound is entirely dependent on its hydrolysis to the active metronidazole moiety. This guide provides a comprehensive exploration of the metabolic journey of this compound within the body, covering its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols, quantitative pharmacokinetic data, and visual diagrams of the metabolic pathways are presented to offer a thorough understanding for researchers, scientists, and professionals involved in drug development.

Introduction

Metronidazole is a nitroimidazole antibiotic effective against a wide range of anaerobic bacteria and protozoa.[1][3][4] However, its pronounced bitter taste can lead to poor patient compliance. This compound, the benzoyl ester of metronidazole, was developed to overcome this limitation.[2][3] Being tasteless, it offers a more palatable alternative for oral administration.[2] The therapeutic activity of this compound is unlocked upon its in vivo hydrolysis, which releases the active metronidazole and benzoic acid.[1][2] A complete understanding of this metabolic activation and the subsequent fate of the active drug and its byproducts is crucial for optimizing its clinical use and for the development of future drug delivery systems.

Absorption and Hydrolysis

Following oral administration, this compound is primarily absorbed from the gastrointestinal tract.[1] It is understood to be hydrolyzed either before or during its absorption through the gut wall.[2] This rapid conversion is critical, as this compound itself is relatively inactive against pathogens.[1] The hydrolysis is catalyzed by esterases present in the liver, effectively releasing metronidazole into the systemic circulation.[1] Studies have shown that no unhydrolyzed this compound is detected in the serum, indicating an efficient and complete conversion to the active form.[5]

Metabolism of Liberated Metronidazole and Benzoic Acid

Once metronidazole is released, it undergoes extensive metabolism, primarily in the liver.[1] The major metabolic pathways for metronidazole include oxidation and conjugation.[1]

-

Oxidation: The side chain of metronidazole is oxidized to form two main metabolites: a hydroxy metabolite (1-(2-hydroxy-ethyl)-2-hydroxy methyl-5-nitroimidazole) and an acetic acid metabolite (2-methyl-5-nitroimidazole-1-acetic acid).[6][7] The hydroxy metabolite exhibits some biological activity, estimated to be between 30% and 65% of the parent compound, and has a longer elimination half-life.[8]

-

Conjugation: Metronidazole and its oxidative metabolites can also undergo glucuronidation to form more water-soluble compounds that are readily excreted.[4]

The other product of hydrolysis, benzoic acid, is also metabolized. It is primarily conjugated with glycine to form hippuric acid, which is then excreted in the urine.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of metronidazole following the administration of this compound has been investigated in several studies. The data presented below is a summary of key pharmacokinetic parameters.

| Parameter | Value | Species | Notes | Reference |

| Maximum Serum Concentration (Cmax) of Metronidazole | ~30 µg/mL | Human (Adults) | Following a 2 g single dose of this compound. This was noted to be about 30% lower than a 2 g dose of pure metronidazole. | [5] |

| Time to Maximum Concentration (Tmax) of Metronidazole | 1.774 ± 0.06 h | Human (Healthy Volunteers) | Following a 400 mg oral dose of metronidazole. | [9] |

| Biological Half-life (t½) of Metronidazole | 5.4 h | Human (Healthy Volunteers) | Following intravenous infusion. | [10][11] |

| Elimination Half-life of Metronidazole | 7.782 ± 0.78 h | Human (Healthy Volunteers) | Following a 400 mg single oral dose. | [9] |

| Area Under the Curve (AUC0-∞) of Metronidazole | 103.17 ± 6.25 mg.h/L | Human (Healthy Volunteers) | Following a 400 mg oral dose. | [9] |

| Urinary Excretion of Metronidazole and Metabolites (24h) | 43.7% of administered dose | Human (Healthy Volunteers) | Following intravenous infusion of metronidazole. Comprised of 7.6% unchanged drug, 24.1% hydroxy metabolite, and 12.0% acetic acid metabolite. | [10][11] |

Experimental Protocols

The investigation of the metabolic pathway of this compound involves a series of well-defined experimental procedures.

In Vivo Pharmacokinetic Studies in Humans

-

Study Design: A typical study involves administering a single oral dose of this compound to healthy human volunteers.[5][9]

-

Sample Collection: Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration. Urine samples are also collected over a specified period (e.g., 24 or 72 hours).[10][11]

-

Sample Preparation: Serum or plasma is separated from blood samples. For analysis, proteins are typically precipitated by adding an acid, such as 5% perchloric acid.[10][11] Urine samples may be diluted as necessary.

-

Analytical Method: The concentrations of metronidazole and its metabolites in serum/plasma and urine are quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[7][10][11]

In Vitro Metabolism Studies

-

System: Human liver microsomes are used to investigate the enzymatic processes involved in metronidazole metabolism.[12]

-

Procedure: Metronidazole is incubated with human liver microsomes in the presence of an NADPH-generating system. The reaction is stopped at various time points, and the formation of metabolites, such as hydroxymetronidazole, is measured.[12]

-

Analysis: The rate of metabolite formation is determined, and enzyme kinetics (e.g., Km and Vmax) are calculated to characterize the enzymatic reaction.[12]

Visualization of Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Caption: Metabolic Pathway of this compound.

Caption: Experimental Workflow for Pharmacokinetic Analysis.

Distribution and Excretion

Following its release and absorption, metronidazole is widely distributed throughout the body tissues and fluids, including the central nervous system, saliva, and breast milk.[1] The protein binding of metronidazole in the serum is relatively low, typically less than 20%.[8]

The primary route of elimination for metronidazole and its metabolites is through the kidneys, with 60-80% of the total dose being excreted in the urine.[6] A smaller portion is eliminated in the feces.[1] Of the amount recovered in the urine, a significant portion consists of the hydroxy and acetic acid metabolites, with less than 20% being excreted as unchanged metronidazole.[8][10][11]

Conclusion

This compound is an effective prodrug that successfully masks the bitter taste of metronidazole, thereby improving patient compliance. Its in vivo metabolic pathway is characterized by rapid and complete hydrolysis to the active metronidazole and benzoic acid. The subsequent metabolism of metronidazole is well-understood and involves oxidation and conjugation, leading to the formation of metabolites that are primarily excreted via the renal route. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important antimicrobial agent. A thorough understanding of its ADME profile is essential for ensuring its safe and effective clinical application.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. kimyagaran.com [kimyagaran.com]

- 3. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Absorption and excretion of metronidazole after administration of this compound mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Liquid chromatographic assay for metronidazole and tinidazole: pharmacokinetic and metabolic studies in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of metronidazole metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Metronidazole Benzoate

Abstract

This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of metronidazole benzoate in bulk drug substances and pharmaceutical formulations. The described method is straightforward and provides reliable results, making it suitable for routine quality control and research applications.

Introduction

This compound is an ester prodrug of metronidazole, a widely used antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites.[1][2] Accurate quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, including system suitability, sample preparation, and method validation parameters.

Chemical Properties of this compound

This compound is a white or slightly yellowish crystalline powder.[2] It is practically insoluble in water, but soluble in acetone and chloroform, and slightly soluble in ethanol.[2] These solubility characteristics are important considerations for solvent selection during sample and standard preparation.

-

Chemical Name: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate[2]

-

Molecular Formula: C₁₃H₁₃N₃O₄[2]

-

Molecular Weight: 275.27 g/mol [2]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been established for the optimal separation and quantification of this compound:

| Parameter | Condition |

| HPLC Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Methanol and De-ionized Water (60:40, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Detection Wavelength | 254 nm[1] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes[1] |

Reagents and Materials

-

This compound Reference Standard

-

HPLC grade Methanol

-

De-ionized Water

-

0.45 µm Membrane Filters

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 50, 100, 200, 500 µg/mL).[1]

Sample Preparation (from Suspension)

-

Accurately measure a volume of the suspension equivalent to a known concentration of this compound.

-

Transfer the sample to a suitable volumetric flask.

-

Add a sufficient volume of methanol and sonicate for at least 15 minutes to ensure complete dissolution of the active ingredient.[1]

-

Dilute to the final volume with methanol and mix thoroughly.[1]

-

Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]

Method Validation Summary

The described HPLC method has been validated according to established guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | ~1.3 |

| Theoretical Plates | > 2000 | > 2500 |

| Resolution | > 2.0 (from nearest peak) | > 7.0 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | < 1.0% |

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions.

| Parameter | Result |

| Linear Range | 10 - 1000 µg/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.999[1] |

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

| Precision Type | RSD (%) |

| Intra-day Precision | < 2.0%[3] |

| Inter-day Precision | < 2.0%[3] |

Accuracy

Accuracy was determined by the recovery of a known amount of this compound spiked into a sample matrix.

| Parameter | Result |

| Recovery | 98.0% - 102.0% |

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method was established by determining the LOD and LOQ.

| Parameter | Result |

| LOD | 0.0158 µg/mL[1] |

| LOQ | 10 µg/mL[1] |

Workflow Diagram

References

Application Note: UV Spectrophotometric Analysis of Metronidazole Benzoate in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metronidazole benzoate, an ester of metronidazole, is a widely used antiprotozoal and antibacterial agent formulated in various dosage forms, particularly oral suspensions for pediatric use. The determination of its concentration in these formulations is crucial for ensuring product quality, safety, and efficacy. Ultraviolet (UV-Visible) spectrophotometry offers a simple, cost-effective, rapid, and accurate method for the quantitative analysis of this compound in routine quality control.[1][2][3] This application note details a validated UV spectrophotometric method for this purpose.

Principle

The method is based on the principle that this compound possesses a chromophore that absorbs UV radiation at a specific wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution. By measuring the absorbance of a sample solution and comparing it to a standard calibration curve, the concentration of this compound can be accurately determined.

Materials and Methods

3.1 Instrumentation

-

A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required.[1][4]

-

Analytical Balance

-

Volumetric flasks

-

Pipettes

-

Filtration assembly (e.g., Whatman filter paper No. 41)[1]

3.2 Chemicals and Reagents

-

This compound (MB) Reference Standard

-

Hydrochloric Acid (HCl), 0.1 N

-

Methanol (optional, for initial solubilization if needed)

-

Distilled Water

-

Commercially available this compound oral suspension

Experimental Protocols

4.1 Protocol 1: Analysis using 0.1 N Hydrochloric Acid

This is a widely cited method for the analysis of this compound.

4.1.1 Determination of Maximum Wavelength (λmax)

-

Prepare a dilute solution of this compound (approx. 10 µg/mL) in 0.1 N HCl.

-

Scan the solution using the spectrophotometer over a wavelength range of 200-400 nm against a 0.1 N HCl blank.[5]

-

The wavelength at which maximum absorbance is observed is the λmax. For this compound in 0.1 N HCl, the λmax is typically found at 268 nm .[1][3][6]

4.1.2 Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 25 mg of this compound reference standard.[1]

-

Transfer it to a 25 mL volumetric flask.

-

Dissolve and make up the volume with 0.1 N HCl.[1] This solution has a concentration of 1000 µg/mL.

4.1.3 Preparation of Working Standard Solutions & Calibration Curve

-

From the stock solution, prepare an intermediate stock of 100 µg/mL by diluting 10 mL to 100 mL with 0.1 N HCl.

-

From the 100 µg/mL solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.[1][2]

-

Measure the absorbance of each solution at 268 nm against the 0.1 N HCl blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the regression equation (y = mx + c) and the correlation coefficient (R²).[3]

4.1.4 Preparation of Sample Solution (from Oral Suspension)

-

Accurately weigh a quantity of the oral suspension equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

-

Add approximately 20 mL of 0.1 N HCl and shake for 20 minutes to dissolve the drug.[1]

-

Make up the volume to 100 mL with 0.1 N HCl.

-

Filter the solution through Whatman filter paper No. 41.[1]

-

Pipette 1 mL of the filtered solution into another 100 mL volumetric flask and dilute to the mark with 0.1 N HCl.[1] This yields a theoretical concentration of 10 µg/mL.

4.1.5 Assay of this compound in Formulation

-

Measure the absorbance of the final sample solution at 268 nm against the 0.1 N HCl blank.

-

Calculate the concentration of the drug in the sample solution using the regression equation obtained from the calibration curve.

-

Calculate the percentage content of this compound in the formulation using the following formula:

% Assay = (Concentration from curve (µg/mL) / Theoretical Concentration (µg/mL)) * 100

4.2 Protocol 2: Analysis using Distilled Water

An alternative method utilizes distilled water as the solvent, which can be more economical and environmentally friendly.[4]

-

λmax: The maximum absorbance in distilled water has been reported at 322 nm .[4]

-

Linearity Range: 5-50 µg/mL.[4]

-

Procedure: Follow the same steps as in Protocol 1, substituting 0.1 N HCl with distilled water as the solvent for all preparations and as the blank.

Method Validation Summary